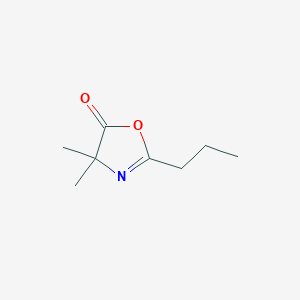
2-Brom-3-(Trifluormethyl)pyridin
Übersicht
Beschreibung
2-Bromo-3-(trifluoromethyl)pyridine is a heterocyclic compound commonly used in organic synthesis. It is a versatile and useful reagent in the preparation of a variety of compounds, including pharmaceuticals and other organic molecules. It is also used as an intermediate in the manufacture of pesticides, dyes, and other chemicals. The compound has been extensively studied in recent years, with research focusing on its synthesis, mechanism of action, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridin (TFMP)-Derivate, zu denen auch „2-Brom-3-(Trifluormethyl)pyridin“ gehört, werden in der Agrochemie weit verbreitet eingesetzt . Der wichtigste Anwendungsbereich von TFMP-Derivaten liegt im Schutz von Nutzpflanzen vor Schädlingen . Fluazifop-butyl war das erste TFMP-Derivat, das auf dem agrochemischen Markt eingeführt wurde, und seitdem haben über 20 neue TFMP-haltige Agrochemikalien ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
Mehrere TFMP-Derivate werden auch in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die den TFMP-Bestandteil enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien . Die biologischen Aktivitäten von TFMP-Derivaten werden vermutlich auf die Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und der besonderen Eigenschaften des Pyridin-Molekülteils zurückgeführt .
Veterinärmedizinische Anwendungen
In der Veterinärmedizin haben zwei Veterinärprodukte, die den TFMP-Bestandteil enthalten, die Marktzulassung erhalten . Diese Produkte werden zur Behandlung verschiedener Erkrankungen bei Tieren eingesetzt und unterstreichen die Vielseitigkeit von TFMP-Derivaten .
Synthese von Wirkstoffen
“this compound“ ist ein Substrat, das in einer palladiumkatalysierten -Arylierung eines Reformatsky-Reagenzes verwendet wird . Dieser Prozess wird bei der Synthese von Wirkstoffen in verschiedenen Anwendungsbereichen eingesetzt <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1
Wirkmechanismus
Target of Action
2-Bromo-3-(trifluoromethyl)pyridine is a chemical compound that is often used as a building block in the synthesis of various pharmaceutical and agrochemical products . The specific targets of this compound can vary depending on the final product it is used to create. It’s important to note that the compound’s primary targets are usually enzymes or receptors that play crucial roles in biological processes .
Mode of Action
The mode of action of 2-Bromo-3-(trifluoromethyl)pyridine is largely dependent on the specific biochemical context in which it is used. As a building block in the synthesis of various compounds, it can interact with its targets in different ways, leading to a variety of changes . For instance, it can be involved in palladium-catalyzed α-arylation of a Refomatsky reagent .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-3-(trifluoromethyl)pyridine are also dependent on the specific compounds it is used to synthesize. For example, in the synthesis of certain agrochemicals, it can affect pathways related to pest resistance . In the pharmaceutical context, it may be involved in pathways related to disease treatment .
Pharmacokinetics
As a building block in the synthesis of other compounds, its ADME properties would be largely determined by the final product .
Result of Action
The molecular and cellular effects of 2-Bromo-3-(trifluoromethyl)pyridine’s action are largely dependent on the specific compounds it is used to synthesize. For instance, in the context of agrochemicals, it may contribute to pest resistance . In the pharmaceutical context, it may contribute to the therapeutic effects of the final product .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Moreover, it is insoluble in water, which can affect its distribution and availability in certain environments .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGSIPQYQUVVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409349 | |
| Record name | 2-bromo-3-trifluoromethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-82-0 | |
| Record name | 2-bromo-3-trifluoromethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)





![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)

